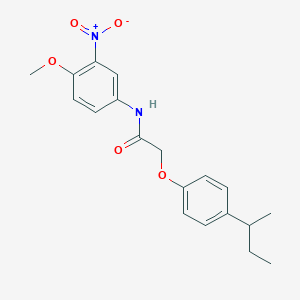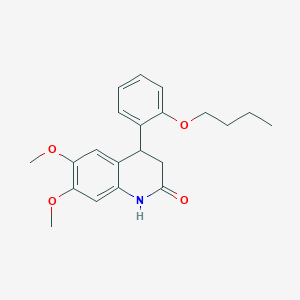![molecular formula C17H24N4O2 B4119091 N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4119091.png)
N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea, also known as EMAPU, is a chemical compound that has been studied extensively for its potential use in scientific research. EMAPU is a urea derivative that has shown promise in a variety of applications, including as a potential therapeutic agent for certain diseases and as a tool for studying the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea involves the selective inhibition of certain enzymes, including protein kinases and phosphodiesterases. By inhibiting these enzymes, this compound can disrupt various biological processes, including cell signaling and gene expression. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of this compound to specific sites on the enzymes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. In vivo studies have shown that this compound can reduce inflammation and improve cardiovascular function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea in laboratory experiments is its selectivity for certain enzymes. This allows researchers to specifically target and study the effects of these enzymes on various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the continued study of the mechanisms of action of this compound and its effects on various biological processes. Additionally, there is potential for the development of new this compound derivatives with improved selectivity and reduced toxicity.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to selectively inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, which play important roles in many biological processes.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-5-21-13(4)16(11-18-21)12(3)19-17(22)20-14-7-9-15(10-8-14)23-6-2/h7-12H,5-6H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDRXHJWEYTHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)NC2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3-bromophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4119012.png)
![4-(1-piperidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119014.png)
![methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate](/img/structure/B4119016.png)

![diethyl 3-methyl-5-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119035.png)
![N-(3-fluorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4119042.png)
![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)
![4-(2-methoxybenzyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119051.png)
![methyl 2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119060.png)
![1-[(4-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4119068.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4119070.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4119081.png)
![N-1-adamantyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4119082.png)
